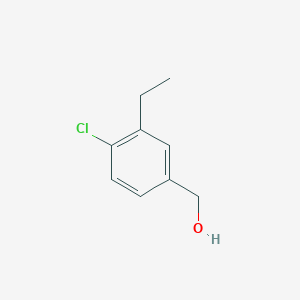

4-Chloro-3-ethylbenzyl alcohol

Beschreibung

Significance of Benzyl (B1604629) Alcohol Derivatives in Organic Synthesis and Medicinal Chemistry

Benzyl alcohol and its derivatives are a class of aromatic alcohols that hold a significant position in the landscape of organic and medicinal chemistry. ontosight.aiwikipedia.org Structurally characterized by a phenyl group attached to a hydroxymethyl group (a C6H5CH2OH backbone), these compounds serve as versatile building blocks and key intermediates in a multitude of synthetic pathways. ontosight.aiwikipedia.org In organic synthesis, they are widely used as precursors for a variety of functional groups. The hydroxyl group can be readily oxidized to form benzaldehyde (B42025) or benzoic acid, while it can also react with carboxylic acids to form esters. wikipedia.org Benzyl esters are particularly valuable as protecting groups in complex syntheses because they can be easily removed under mild conditions through hydrogenolysis. wikipedia.org

The utility of benzyl alcohol derivatives extends prominently into medicinal chemistry and pharmaceuticals, where their structural motif is found in numerous biologically active compounds. ontosight.ai Researchers have explored benzyl alcohol derivatives for a range of potential therapeutic applications, including as antioxidant, anti-inflammatory, and antimicrobial agents. ontosight.aigoogle.com Their ability to serve as a scaffold allows for chemical modifications to enhance stability, solubility, or biological activity, making them attractive candidates for drug development. ontosight.ai Furthermore, they are used as solvents for various applications, including inks and coatings, and as precursors in the fragrance and flavor industries. wikipedia.org

Overview of Halogenated Benzyl Alcohols as Key Intermediates and Biologically Active Compounds

The introduction of halogen atoms (fluorine, chlorine, bromine, or iodine) onto the benzene (B151609) ring of benzyl alcohol derivatives gives rise to halogenated benzyl alcohols. This substitution can significantly alter the electronic properties, reactivity, and biological activity of the parent molecule. These compounds are highly valuable as intermediates in organic synthesis, serving as precursors for a wide array of more complex molecules. cas.cn For instance, the conversion of benzyl alcohols to benzyl chlorides is a critical transformation, and research has focused on developing highly selective methods to achieve this under neutral conditions. organic-chemistry.org

Studies have shown that halogenation can enhance the biological efficacy of certain compounds. In one study, a series of 1,2,3-triazole derivatives bearing halogenated benzyl substituents were synthesized and found to have significant phytotoxic activity, with the halogenated versions generally showing superior effects compared to their non-halogenated counterparts. scielo.br This demonstrates the beneficial role that halogen atoms can play in modulating biological activity. scielo.br Similarly, research has indicated that a chitooligosaccharide derivative featuring a 4-chlorobenzyl group exhibited potent antifungal and antibacterial properties. researchgate.net The toxicity of various monoalkylated and monohalogenated benzyl alcohols has also been systematically studied to understand their structure-activity relationships. nih.gov

Research Trajectory and Future Directions for Substituted Benzyl Alcohols

The research trajectory for substituted benzyl alcohols is increasingly focused on the development of novel, efficient, and environmentally sustainable synthetic methodologies. A significant area of interest is the use of advanced catalysis to drive chemical transformations. This includes the exploration of (photo)electrocatalysis for the controlled oxidation of benzyl alcohols to aldehydes or carboxylic acids. bookpi.orgrsc.org Such methods are being investigated as a greener alternative to traditional chemical oxidation. bookpi.org

Metal-free and metal-catalyzed reactions are also at the forefront of current research. Scientists are developing new catalytic systems for a range of reactions, including:

Dehydrogenation to form C-C and C-N bonds for the synthesis of complex heterocyclic compounds. acs.org

Etherification using iron catalysts in green, recyclable solvents to produce symmetrical and unsymmetrical ethers. acs.org

Deoxygenative alkylation through photocatalysis to form new carbon-carbon bonds under mild conditions. acs.org

A recurring theme in this research is the study of how different substituents on the benzyl ring—whether electron-donating or electron-withdrawing—influence the reaction rates and selectivity. rsc.orgacs.org Furthermore, there is a continuous drive to develop methods that are highly chemoselective, use readily available reagents, and minimize waste, reflecting the broader push towards green chemistry in the chemical industry. organic-chemistry.orgresearchgate.net These advancements promise to expand the synthetic utility of substituted benzyl alcohols, enabling the creation of novel materials and biologically active molecules. cas.cn

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4-chloro-3-ethylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO/c1-2-8-5-7(6-11)3-4-9(8)10/h3-5,11H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPJSMQQOOCEUKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Focus on 4 Chloro 3 Ethylbenzyl Alcohol

Advanced Synthetic Routes for the Preparation of this compound

The synthesis of this compound can be approached through various advanced methodologies, each offering distinct advantages in terms of selectivity, efficiency, and reaction conditions. These routes primarily involve the construction of the substituted benzene ring followed by the introduction or modification of the benzylic alcohol functionality.

Electrosynthesis Approaches for Chloro-substituted Benzyl Alcohols

Electrosynthesis presents an environmentally conscious alternative to conventional chemical redox reactions for the preparation of chloro-substituted benzyl alcohols. acs.org This method utilizes electricity to drive chemical transformations, often under mild conditions. The electrochemical reduction of the corresponding aldehyde, 4-chloro-3-ethylbenzaldehyde, is a direct route to this compound. This process can be carried out using cyclic voltammetry with a glassy carbon electrode or through constant current electrolysis. isroset.org The reaction's progress is influenced by factors such as scan rate and pH, with the process typically being diffusion-controlled. isroset.org

Recent advancements in electrosynthesis have demonstrated high yields for the conversion of substituted benzyl alcohols. For instance, the electrochemical oxidation of benzyl alcohols in a biphasic medium, mediated by bromate (B103136) on a platinum electrode, has achieved yields as high as 97%. abechem.com Another approach involves the use of a copper monosubstituted phosphotungstate-based polyacrylate resin (Cu-LPOMs@PPAR) catalyst, which allows for the oxidation of benzyl alcohol derivatives with notable efficiency. mdpi.com While these examples focus on oxidation, the principles can be adapted for reductive processes. For example, the electrosynthesis of nitriles from primary alcohols and ammonia (B1221849) on nickel catalysts proceeds through a dehydrogenation sequence, which highlights the versatility of electrochemical methods in manipulating alcohol functionalities. rsc.orgresearchgate.net

Multi-step Synthesis Strategies involving Halogenated Intermediates

Multi-step syntheses are common for producing specifically substituted aromatic compounds like this compound. These strategies often rely on the use of halogenated intermediates to control the regioselectivity of substitutions on the benzene ring.

A plausible synthetic pathway could start from a more readily available substituted benzene. For instance, beginning with 4-chloro-3-methylbenzyl alcohol, a series of reactions can be envisioned to introduce the ethyl group. Another strategy involves the Friedel-Crafts alkylation to introduce a desired moiety, followed by controlled chlorination. The synthesis might also begin with a halogenated precursor which is then modified. For example, a multi-step synthesis could involve creating a halogenated intermediate that is subsequently reacted to introduce the methyl group. smolecule.com

A common approach is the reduction of a corresponding carboxylic acid or its derivative. For example, 3-Chloro-4-methylbenzoic acid can be reduced to 3-chloro-4-methylbenzyl alcohol. Similarly, 4-Chloro-3-ethylbenzoic acid could be a key intermediate. nih.govchemscene.com The synthesis of this acid could start from 4-chloro-3-nitromethylbenzoate, which is hydrolyzed and then the nitro group is reduced and replaced. epo.org The resulting carboxylic acid can then be reduced to the target alcohol.

Another versatile method is the Grignard reaction. Starting with 4-chloro-3-ethylbenzyl chloride, a Grignard reagent can be formed using magnesium turnings. This organometallic intermediate can then react with an electrophile like formaldehyde (B43269) to yield this compound. This reaction is typically performed in an inert atmosphere and at low temperatures. mnstate.edulibretexts.orgacs.org

Reductive Transformations for Benzyl Alcohol Formation

The formation of benzyl alcohols through reductive transformations is a cornerstone of organic synthesis. A primary method for synthesizing this compound is the selective reduction of the corresponding ketone, 4-chloro-3-ethylacetophenone. This transformation can be achieved using various reducing agents.

Commonly used reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation is another effective method. The choice of solvent is crucial, with methanol, ethanol, or tetrahydrofuran (B95107) (THF) being typical. The reaction is generally conducted under controlled temperatures, from 0°C to room temperature, to prevent unwanted side reactions like over-reduction or dehalogenation. This method is often favored due to its simplicity and high yields.

Biocatalytic reductions offer a highly selective and environmentally friendly alternative. For instance, NADH-dependent reductases, such as those from Candida magnoliae overexpressed in E. coli, have demonstrated broad substrate specificity and excellent enantioselectivity in the reduction of both aliphatic and aromatic substrates to chiral alcohols. nih.gov

Stereoselective Synthesis and Enantiomeric Control in Benzyl Alcohol Production

Achieving enantiomeric control in the synthesis of benzyl alcohols is critical, particularly for applications in pharmaceuticals and agrochemicals where one enantiomer may have desired activity while the other is inactive or even harmful. google.com

Asymmetric reduction of prochiral ketones is a powerful strategy for producing enantiomerically enriched benzyl alcohols. This can be accomplished using chirally modified boron compounds or through catalytic asymmetric transfer hydrogenation. For example, ruthenium–prolinamide catalysts have been used for the asymmetric transfer hydrogenation of ketones to produce chiral β-heterosubstituted alcohols with high yields. acs.org Similarly, the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (S)-4-chloro-3-hydroxybutanoate has been achieved with high enantiomeric excess using a robust NADH-dependent reductase. nih.gov

Another approach involves the kinetic resolution of racemic mixtures. Enzymes like aryl-alcohol oxidase can selectively oxidize one enantiomer of a secondary alcohol, leaving the other enantiomer unreacted and thus enriched. rsc.org For instance, the I500M/F501W double variant of aryl-alcohol oxidase can selectively oxidize the S-enantiomer of (±)-1-(p-methoxyphenyl)-ethanol with high enantiomeric excess (>99% ee). rsc.org While direct application to this compound is not documented, these methods demonstrate the potential for achieving high enantiopurity in substituted benzyl alcohols.

The stereoselective synthesis of related compounds, such as ethyl (R)-4-chloro-3-hydroxybutyrate, has been extensively studied. This chiral building block is often produced via stereoselective biotechnology methods or through asymmetric hydrogenation of the corresponding ketoester using catalysts like (S)-Ru-BINAP. researchgate.net These principles of stereoselective synthesis are applicable to the production of chiral this compound.

Functional Group Transformations and Derivatization of this compound

The chemical reactivity of this compound is dictated by its functional groups: the hydroxyl group, the aromatic ring, and the chlorine substituent. These sites allow for a variety of transformations to create a range of derivatives.

Oxidation Reactions to Carbonyl Compounds

The oxidation of the primary alcohol group in this compound to the corresponding aldehyde, 4-chloro-3-ethylbenzaldehyde, is a fundamental transformation. A variety of oxidizing agents and methods can be employed for this purpose.

Chromium(VI)-based reagents have been widely used for the oxidation of benzyl alcohols. asianpubs.org For example, pyrazinium dichromate in dimethyl sulfoxide (B87167) can oxidize substituted benzyl alcohols to their corresponding aldehydes. asianpubs.org Other reagents like phenyliodoso acetate (B1210297) (PIA) in a t-butyl alcohol-water medium also effectively oxidize benzyl alcohols. core.ac.ukasianpubs.org The reaction kinetics of these oxidations have been studied, often revealing a first-order dependence on both the substrate and the oxidant. asianpubs.orgcore.ac.ukasianpubs.org

Milder and more selective methods have also been developed. The combination of potassium bromate (KBrO₃) and cerium(III) chloride heptahydrate (CeCl₃·7H₂O) in wet acetonitrile (B52724) can effectively oxidize benzylic alcohols to aldehydes with high yields. asianpubs.org Another efficient system is sodium N-chlorobenzenesulphonamide in an acidic solution. rsc.org

Electrochemical oxidation offers a green alternative. Two-phase electrolysis using aqueous sodium bromide has been shown to oxidize benzylic alcohols to aldehydes in high yields (74–96%). cecri.res.in Metal-free and additive-free methods, such as UV light-promoted oxidation in the presence of air, have also been demonstrated for the selective oxidation of primary alcohols. rsc.org Additionally, poly(ethylene glycol)-supported TEMPO radicals can mediate the aerobic oxidation of alcohols under mild conditions. lookchem.com

The table below summarizes the yields for the oxidation of various substituted benzyl alcohols to their corresponding aldehydes using different oxidizing systems.

| Oxidizing System | Substrate | Product | Yield (%) | Reference |

| KBrO₃/CeCl₃·7H₂O | Benzyl alcohol | Benzaldehyde (B42025) | 95 | asianpubs.org |

| KBrO₃/CeCl₃·7H₂O | 4-Chlorobenzyl alcohol | 4-Chlorobenzaldehyde | 96 | asianpubs.org |

| KBrO₃/CeCl₃·7H₂O | 2-Chlorobenzyl alcohol | 2-Chlorobenzaldehyde | 94 | asianpubs.org |

| Sodium Hypochlorite / K10 Clay | 4-Chlorobenzyl alcohol | 4-Chlorobenzaldehyde | 98 | researchgate.net |

| Sodium Hexamolybdochromate(III) / H₂O₂ | 4-Chlorobenzyl alcohol | 4-Chlorobenzaldehyde | 87 | sid.ir |

Esterification and Etherification Reactions

The hydroxyl group of this compound is a key functional handle for derivatization through esterification and etherification, yielding compounds with applications in various chemical sectors.

Esterification: The conversion of benzyl alcohols to esters is a fundamental transformation. Research into the esterification of substituted benzyl alcohols highlights several methodologies. For instance, metal-free oxidative esterification can be achieved using oxygen as the oxidant. In one study, various substituted benzylic alcohols were converted into their corresponding esters. The reaction of chloro-substituted benzyl alcohols proceeded to give high yields, demonstrating the viability of this method for substrates like this compound. nih.gov For example, 4-chlorobenzyl alcohol was converted to its self-esterification product with an 84% yield. nih.gov

Cross-esterification between benzylic and aliphatic alcohols is also possible. The reaction of 4-chlorobenzyl alcohol with ethanol, catalyzed by the ionic liquid 1-ethyl-3-methylimidazolium (B1214524) acetate ([EMIM]OAc), produced ethyl 4-chlorobenzoate (B1228818) in 89% yield. nih.gov Heterogeneous catalysts like Amberlyst-15 have also been effectively used for the acetylation of substituted benzyl alcohols. The acetylation of 2-chlorobenzyl alcohol and 3-chlorobenzyl alcohol gave yields of 69% and 75%, respectively, indicating that electronic effects of substituents influence reactivity. ictmumbai.edu.in

Etherification: The synthesis of ethers from benzyl alcohols can be accomplished through several catalytic systems. Iron(III) chloride has been identified as an inexpensive and environmentally benign catalyst for the dehydrative etherification of benzyl alcohols. acs.orgnih.gov Using 5 mol% of FeCl₃·6H₂O in propylene (B89431) carbonate, a green and recyclable solvent, various substituted benzyl alcohols were converted to their symmetrical ethers in moderate to good yields. acs.org For example, the self-condensation of 4-chlorobenzyl alcohol produced the corresponding dibenzyl ether in 72% yield. acs.org

Unsymmetrical ethers can be synthesized by reacting two different alcohols. An iron-catalyzed system using Fe(OTf)₃ was shown to be effective for the cross-etherification of primary and secondary benzyl alcohols. acs.org The reaction of 1-(4-chlorophenyl)ethanol (B1581629) with methanol, for instance, yielded the unsymmetrical ether product in 91% yield. acs.org

Table 1: Representative Esterification and Etherification Reactions of Substituted Benzyl Alcohols This table is interactive. You can sort and filter the data.

| Reaction Type | Benzyl Alcohol Substrate | Reagent/Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Self-Esterification | 4-Chlorobenzyl alcohol | [EMIM]OAc / O₂ | 4-Chlorobenzyl 4-chlorobenzoate | 84 | nih.gov |

| Cross-Esterification | 4-Chlorobenzyl alcohol | Ethanol / [EMIM]OAc / O₂ | Ethyl 4-chlorobenzoate | 89 | nih.gov |

| Acetylation | 2-Chlorobenzyl alcohol | Acetic Anhydride / Amberlyst-15 | 2-Chlorobenzyl acetate | 69 | ictmumbai.edu.in |

| Acetylation | 3-Chlorobenzyl alcohol | Acetic Anhydride / Amberlyst-15 | 3-Chlorobenzyl acetate | 75 | ictmumbai.edu.in |

| Symmetrical Etherification | 4-Chlorobenzyl alcohol | FeCl₃·6H₂O / Propylene Carbonate | Bis(4-chlorobenzyl) ether | 72 | acs.org |

| Unsymmetrical Etherification | 1-(4-Chlorophenyl)ethanol | Methanol / Fe(OTf)₃ | 1-(4-Chlorophenyl)ethyl methyl ether | 91 | acs.org |

| Unsymmetrical Etherification | 4-Chlorobenzyl alcohol | Diphenylmethanol / NIS | Benzhydryl 4-chlorobenzyl ether | - (Quantitative Conversion) | researchgate.net |

Nucleophilic Substitution Reactions and Influence of Substituents

The benzylic position is particularly susceptible to nucleophilic substitution because the benzene ring can stabilize the resulting carbocation intermediate through resonance. libretexts.org For secondary, tertiary, and benzylic alcohols, the reaction with hydrogen halides typically proceeds via an Sₙ1 mechanism. libretexts.org This process involves the protonation of the hydroxyl group to form a good leaving group (H₂O), followed by its departure to generate a benzylic carbocation. libretexts.org This carbocation is then attacked by a nucleophile. libretexts.org

The substituents on the aromatic ring significantly influence the rate of these reactions by affecting the stability of the carbocation intermediate.

Electron-donating groups (EDGs) , such as the ethyl group at the meta-position in this compound, increase the rate of reaction. They stabilize the positive charge of the benzylic carbocation through an inductive effect, thereby lowering the activation energy for its formation. ias.ac.in

Electron-withdrawing groups (EWGs) , like the chloro group at the para-position, generally decrease the rate of Sₙ1 reactions. ias.ac.in The chloro group exerts a destabilizing inductive effect on the adjacent positive charge of the carbocation. While it has a donating resonance effect, the inductive effect is typically stronger for halogens.

Alternative methods for nucleophilic substitution of benzylic alcohols have been developed. For example, a non-metallic Lewis acid, tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), can catalyze the direct substitution of benzylic alcohols with various nucleophiles under mild conditions, with substitutes on the benzene ring having only a slight effect on yields. rsc.org

Palladium-Catalyzed Coupling Reactions Utilizing Benzyl Halides

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. To be used in these reactions, this compound must first be converted to its corresponding benzyl halide, typically a chloride or bromide. This is a standard transformation often achieved using reagents like thionyl chloride or phosphorus tribromide. sinica.edu.tw The resulting 4-chloro-3-ethylbenzyl halide can then participate in a variety of coupling reactions.

Several palladium-catalyzed methods have been developed for coupling benzyl halides:

Hiyama Coupling: An efficient Hiyama coupling has been reported between benzylic halides and aryltrialkoxysilanes using palladium nanoparticles as the catalyst. This method demonstrates good tolerance for various functional groups, allowing for the synthesis of a diverse range of diarylmethanes. acs.orgorganic-chemistry.org

Suzuki-Miyaura Coupling: This reaction is widely used to form biaryl systems. Benzyl halides can be coupled with potassium aryltrifluoroborates or arylboronic acids in the presence of a palladium catalyst. nih.govresearchgate.net These methods often feature high yields, good functional group tolerance, and can be performed under mild, ligand-free conditions. nih.govresearchgate.net

Decarboxylative Coupling: Internal alkynes can be synthesized through the palladium-catalyzed decarboxylative coupling of alkynyl carboxylic acids with benzyl halides. The reaction is compatible with functional groups such as chloro and ether moieties on the benzyl halide. organic-chemistry.org

Table 2: Examples of Palladium-Catalyzed Coupling Reactions with Benzyl Halides This table is interactive. You can sort and filter the data.

| Coupling Reaction | Coupling Partners | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Hiyama | Benzyl halide + Aryltrialkoxysilane | Pd nanoparticles / TBAF | Diarylalkane | acs.orgorganic-chemistry.org |

| Suzuki-Miyaura | Benzyl halide + Potassium aryltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ / Cs₂CO₃ | Diarylalkane | nih.gov |

| Suzuki-Miyaura | Benzyl halide + Arylboronic acid | PdCl₂ / Acetone:Water | Diarylalkane | researchgate.net |

| Decarboxylative Coupling | Benzyl halide + Alkynyl carboxylic acid | Pd(OAc)₂ / Xphos / Cs₂CO₃ | Internal Alkyne | organic-chemistry.org |

Green Chemistry Approaches in the Synthesis of this compound Analogues

The principles of green chemistry are increasingly guiding the development of new synthetic routes, emphasizing sustainability, efficiency, and reduced environmental impact.

Catalytic Systems for Sustainable Benzyl Alcohol Synthesis

Modern approaches to synthesizing benzyl alcohols focus on replacing stoichiometric and often hazardous reagents with catalytic, environmentally benign alternatives.

Aerobic Oxidation: The selective oxidation of toluenes or other precursors using air or molecular oxygen as the ultimate oxidant is a highly attractive green method. Catalytic systems based on bimetallic nanoalloys (e.g., AuPd) or ruthenium supported on alumina (B75360) have shown high efficiency for the selective oxidation of substrates to produce benzaldehydes (precursors to benzyl alcohols) or benzyl alcohols directly. rsc.orgmdpi.comacs.org Mixed-metal metal-organic frameworks (MOFs) have also been developed as visible-light-responsive photocatalysts for the selective oxidation of benzyl alcohols. rsc.org

Use of H₂O₂: Hydrogen peroxide is a green oxidant, as its only byproduct is water. The selective oxidation of benzyl alcohol precursors can be achieved using H₂O₂ with catalysts like palladium(II) complexes. unive.it In some systems, H₂O₂ can be generated in situ from H₂ and O₂, further enhancing the green credentials of the process. rsc.orgacs.org

Electrocatalysis: Electrocatalytic methods offer a sustainable pathway for chemical synthesis. For instance, a bifunctional Ni₂P electrocatalyst has been developed for the oxidation of benzyl alcohol, coupled with the production of hydrogen gas from water, representing an energy-efficient process that generates a valuable co-product. bohrium.com

Natural Feedstocks: The synthesis of benzyl alcohol and its derivatives from renewable resources, such as cinnamaldehyde (B126680) from cinnamon oil, using mild reagents like sodium borohydride and green solvents like water, aligns perfectly with green chemistry principles. mdpi.com

Transition-Metal-Free Coupling Reactions

While palladium catalysis is highly effective, the development of transition-metal-free reactions is a key goal of green chemistry to avoid the cost, toxicity, and environmental concerns associated with heavy metals.

Base-Mediated Radical Coupling: A novel pathway for C-C bond formation involves the β-alkylation of one aromatic alcohol with another under transition-metal-free conditions. In this method, a strong base like t-BuONa acts as both a base and a radical initiator, enabling the coupling of two different alcohols to form a more complex structure. chalmers.senih.gov This approach offers a simple, less toxic, and atom-economical alternative to traditional methods. nih.gov

Dehydrogenative Coupling: The formation of C-C and C-N bonds can be achieved through the dehydrogenation of benzyl alcohol to form an aldehyde in situ. This aldehyde can then react with other components in a cascade reaction to build complex molecules, such as heterocycles, without the need for a metal catalyst. nih.govacs.org These reactions are highly atom-efficient, often producing only water as a byproduct. researchgate.net

Oxidative Coupling with Peroxides: Organic peroxides like tert-butyl hydroperoxide (TBHP) can mediate the oxidative coupling of substrates such as benzyl alcohols with arenes to form biaryl compounds under metal-free conditions. nih.gov

Spectroscopic and Structural Analysis of this compound Remains Undocumented in Publicly Available Scientific Literature

A comprehensive search of available scientific databases and chemical literature has revealed a significant lack of detailed spectroscopic and structural elucidation data for the chemical compound this compound. Despite the compound being listed in chemical supplier catalogs, specific experimental data pertaining to its Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Vibrational Spectroscopy—essential for thorough chemical characterization—are not publicly documented.

The requested article, which was to be structured around a detailed outline of spectroscopic characterization, cannot be generated with the required scientific accuracy and detail due to the absence of primary research findings for this specific compound. Generating such an article would necessitate speculation and extrapolation from related but distinct molecules, which would not meet the standards of factual, data-driven scientific reporting.

The intended sections and subsections of the article were to include:

Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Functional Group Identification

Without access to experimental spectra and the associated research data, a scientifically rigorous discussion of chemical shifts, coupling constants, molecular weight, fragmentation patterns, and vibrational frequencies for 4-Chloro-3-ethylbenzyl alcohol is not possible.

It is recommended that researchers seeking this information consider synthesizing the compound and performing the requisite analytical experiments to generate the necessary spectroscopic data. Until such research is published, a detailed and accurate article on the spectroscopic characterization of this compound cannot be compiled.

Fourier Transform Infrared (FTIR) Spectroscopy

A thorough search for experimental FTIR data for this compound did not yield specific peak analyses or detailed spectral interpretations. In chemical analysis, FTIR spectroscopy is a crucial technique used to identify functional groups and elucidate the molecular structure of a compound. The infrared spectrum of this compound would be expected to show characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Key expected vibrational modes would include:

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl (-OH) group.

C-H Stretch (Aromatic): Multiple sharp bands typically appearing just above 3000 cm⁻¹.

C-H Stretch (Aliphatic): Bands in the 2850-3000 cm⁻¹ region from the ethyl and methylene (B1212753) groups.

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ range, indicative of the benzene (B151609) ring.

C-O Stretch: A strong band in the 1000-1260 cm⁻¹ region.

C-Cl Stretch: A band in the lower wavenumber region, typically around 600-800 cm⁻¹.

Without experimental data, a precise data table and detailed research findings for the FTIR spectrum of this compound cannot be provided.

Fourier Transform Raman (FT-Raman) Spectroscopy

Similarly, specific FT-Raman spectroscopic data for this compound is not available in the reviewed literature. FT-Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations.

For this compound, FT-Raman spectroscopy would be particularly useful for observing:

Symmetric Aromatic Ring Breathing Modes: These often produce strong, sharp peaks in the Raman spectrum.

C-C Stretching of the Ethyl Group: These vibrations would also be Raman active.

C-Cl Stretching: This bond would also exhibit a characteristic Raman signal.

A detailed analysis and data table of FT-Raman vibrational modes for this compound cannot be constructed without access to experimental spectra and corresponding research findings.

Advanced Crystallographic Analysis Challenges and Solutions

There is no available information detailing any specific challenges or solutions related to the advanced crystallographic analysis of this compound. Crystallographic studies are fundamental for determining the precise three-dimensional arrangement of atoms in a solid-state, providing insights into bond lengths, bond angles, and intermolecular interactions.

Potential challenges in the crystallographic analysis of a molecule like this compound could theoretically include:

Polymorphism: The ability of the compound to exist in multiple crystalline forms, which can complicate analysis.

Twinning: An intergrowth of two or more crystals in a symmetrical manner, which can make structure solution and refinement difficult.

Disorder: The random orientation of parts of the molecule, such as the ethyl group, within the crystal lattice.

However, without any published crystallographic studies for this specific compound, any discussion of challenges and the innovative solutions that may have been employed remains speculative.

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. No specific DFT studies for 4-Chloro-3-ethylbenzyl alcohol were identified.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's chemical reactivity and electronic transitions. Specific calculations of the HOMO-LUMO energy gap for this compound are not reported in the available literature.

Electrostatic Potential Mapping and Charge Distribution Analysis

Electrostatic potential maps are valuable for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. A specific electrostatic potential map and detailed charge distribution analysis for this compound could not be found.

Conformational Analysis and Stability Studies

While general conformational analyses of substituted benzyl (B1604629) alcohols have been performed, specific studies detailing the stable conformers and their relative energies for this compound are not available.

Prediction of Spectroscopic Parameters

Computational methods are often used to predict spectroscopic parameters such as NMR and IR spectra, which can aid in the experimental characterization of compounds. However, no such predictions for this compound were found in the reviewed sources.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Enzyme Binding Site Analysis

There are no specific molecular docking studies in the available literature that analyze the interaction of this compound with any enzyme binding sites.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

No specific molecular dynamics simulation studies have been published for this compound to characterize its dynamic behavior and interactions.

Biological Activities and Mechanistic Investigations

Antimicrobial Activity of 4-Chloro-3-ethylbenzyl alcohol and its Derivatives

Benzyl (B1604629) alcohol and its derivatives are recognized for their antimicrobial properties and are utilized as preservatives in a variety of pharmaceutical and cosmetic products. phexcom.comwikipedia.org Their activity extends to bacteria and fungi. researchgate.net The introduction of halogen substituents, such as chlorine, onto the aromatic ring is a well-established strategy in medicinal chemistry to enhance the antimicrobial potency of phenolic and alcohol-based compounds.

In vitro susceptibility testing is fundamental to determining the antimicrobial efficacy of a compound. This typically involves measuring the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of clinically relevant bacterial strains.

Table 1: Reported MIC Values for Benzyl Alcohol against Various Microorganisms

| Microorganism | Strain | MIC (µg/mL) |

| Escherichia coli | - | 2000 |

| Pseudomonas aeruginosa | - | 2000 |

| Staphylococcus aureus | - | 25 |

| Candida albicans | - | 2500 |

| Aspergillus niger | - | 5000 |

This data is for the parent compound Benzyl Alcohol and serves as a reference. phexcom.com The presence of chloro- and ethyl- groups on this compound is expected to modify these values.

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum. The determination of MBC is a critical step to distinguish between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. For many aromatic alcohols and phenolic compounds, the MBC is often equal to or a small multiple (e.g., 2x to 4x) of the MIC value, suggesting a microbicidal mechanism of action. In one study involving extracts containing benzyl alcohol derivatives, the MBC value (12.50 mg/mL) was found to be four times higher than the MIC value (3.13 mg/mL) against certain bacteria. researchgate.net

Table 2: Illustrative MIC and MBC Relationship for a Benzyl Alcohol-Containing Extract

| Parameter | Concentration (mg/mL) |

| MIC | 3.13 |

| MBC | 12.50 |

This table illustrates a typical relationship between MIC and MBC for extracts containing benzyl alcohol derivatives. researchgate.net

Aromatic alcohols and chlorinated compounds often exhibit significant antifungal activity. researchgate.net The mechanism of action for many antifungal agents targets unique components of the fungal cell, primarily the cell membrane and its sterol composition.

The primary mechanism for many antifungal agents involves the disruption of ergosterol (B1671047) biosynthesis. Ergosterol is a vital sterol component of the fungal cell membrane, analogous to cholesterol in mammalian cells. nih.gov Agents that inhibit its synthesis lead to a compromised, leaky membrane, ultimately resulting in cell death. Another key mechanism is the direct binding of the compound to ergosterol within the membrane, which also leads to membrane disorganization and increased permeability. nih.gov For instance, the synthetic amide 2-chloro-N-phenylacetamide is believed to exert its antifungal effect against Aspergillus flavus by binding to ergosterol. nih.gov Given its phenolic alcohol structure, this compound may act by disrupting the fungal plasma membrane integrity or interfering with membrane-bound enzymes.

Structure-activity relationship (SAR) studies are essential for optimizing the antimicrobial potency of a class of compounds. For benzyl alcohols and phenols, several structural features are known to modulate their activity:

Lipophilicity (Hydrophobicity): An optimal balance of hydrophobicity is crucial for antimicrobial activity. Increased lipophilicity, often achieved by adding alkyl or halogen substituents to the aromatic ring, generally enhances the compound's ability to partition into and disrupt the bacterial cell membrane. dtic.mil A longer alkyl chain often correlates with increased biocidal activity. dtic.mil

Electronic Effects: The presence of electron-withdrawing groups, such as a chlorine atom, on the aromatic ring can increase the acidity of the hydroxyl group and influence the molecule's interaction with biological targets. dtic.milesisresearch.org Halogen substitution has been shown to boost antimicrobial activity. nih.gov

Steric Factors: The position of substituents on the ring can affect how the molecule fits into the active site of a target enzyme or its interaction with membrane components.

In the case of this compound, the chlorine atom at position 4 and the ethyl group at position 3 both contribute to an increase in lipophilicity compared to unsubstituted benzyl alcohol. The chlorine atom, being an electron-withdrawing group, is also expected to enhance its antimicrobial efficacy.

The primary mode of action for simple aromatic alcohols and phenols is the disruption of microbial cellular membranes. These compounds are membrane-active agents that compromise the structural and functional integrity of the phospholipid bilayer.

At non-lethal concentrations, benzyl alcohol has been shown to increase the fluidity of the bacterial membrane, which can enhance the penetration of other antimicrobial agents, such as benzalkonium chloride. nih.gov This disruption leads to the leakage of essential intracellular components like ions, ATP, and nucleic acids, and the dissipation of the proton motive force, which is critical for cellular energy production. nih.gov Furthermore, these compounds can inactivate essential membrane-bound proteins, including enzymes and transport proteins, further contributing to their lethal effect. nih.gov The increased lipophilicity of this compound would likely enhance its ability to intercalate into and disrupt these vital cellular membrane structures.

Enzyme Inhibition Studies

Urease Inhibition Kinetics and Mechanisms

No data available for this compound.

Indoleamine-2,3-dioxygenase (IDO) Inhibition

No data available for this compound.

Dihydrofolate Reductase Inhibition

No data available for this compound.

Lanosterol 14α-demethylase (CYP51) Inhibition

No data available for this compound.

Antiproliferative and Cytotoxic Effects in Cellular Systems

No data available for this compound.

Apoptosis Induction and Cell Cycle Arrest

No data available for this compound.

mTORC Inhibition

The mammalian target of rapamycin (B549165) (mTOR) is a crucial protein kinase that regulates cell growth, proliferation, and survival. It exists in two distinct complexes, mTORC1 and mTORC2, which are central to various cellular processes and are often implicated in diseases such as cancer and metabolic disorders. The inhibition of mTORC signaling is a significant area of interest in drug discovery and development.

However, searches of scientific databases and peer-reviewed literature have not revealed any studies that investigate or demonstrate the inhibition of either mTORC1 or mTORC2 by this compound. Consequently, there is no data available on its mechanism of action in this context, nor are there any findings to present in tabular format regarding its inhibitory activity.

Antiviral Properties

The discovery and development of new antiviral agents are critical for combating viral infections. Scientific inquiry in this field involves screening chemical compounds for their ability to inhibit viral replication and elucidating their mechanisms of action.

Despite the importance of this research area, there is no published evidence to suggest that this compound possesses any antiviral properties. Comprehensive literature reviews have not identified any studies that have evaluated this compound for activity against any type of virus. As a result, there are no research findings or data tables to report regarding its potential as an antiviral agent.

Further research is required to determine if this compound has any significant biological activities, including but not limited to mTORC inhibition and antiviral effects.

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatography is a cornerstone for the analytical characterization of 4-Chloro-3-ethylbenzyl alcohol. Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are instrumental in its separation and analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally unstable compounds like aromatic alcohols. It is crucial for determining the purity and identifying by-products from the synthesis or degradation of this compound.

The development of a stability-indicating HPLC method is essential to separate this compound from any potential impurities and degradation products that may arise during manufacturing or storage. iajps.comresearchgate.net Method validation is performed according to International Conference on Harmonisation (ICH) guidelines to ensure the method is reliable, reproducible, and accurate. jneonatalsurg.comjneonatalsurg.com

Validation parameters typically include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness. jneonatalsurg.comjneonatalsurg.comjpionline.org Specificity is demonstrated by the ability of the method to resolve the main compound from its degradation products, which can be intentionally generated through forced degradation studies (e.g., exposure to acidic, basic, oxidative, and photolytic conditions). researchgate.netjapsonline.com

Accuracy is often assessed by recovery studies, with typical acceptance criteria falling between 98.0% and 102.0%. jneonatalsurg.comjneonatalsurg.com Precision is evaluated by analyzing multiple preparations of a homogeneous sample, with the relative standard deviation (RSD) for the results expected to be less than 2.0%. jneonatalsurg.comjpionline.org Linearity is established across a range of concentrations to demonstrate a direct proportionality between detector response and concentration. jneonatalsurg.com

Table 1: Typical HPLC Method Validation Parameters

| Parameter | Description | Common Acceptance Criteria |

|---|---|---|

| Specificity | Ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | Peak purity angle should be less than the purity threshold. |

| Linearity | Ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (R²) ≥ 0.999. scholarsresearchlibrary.com |

| Accuracy | Closeness of test results to the true value. | 98.0% - 102.0% recovery. jneonatalsurg.com |

| Precision (%RSD) | Degree of scatter between a series of measurements. | RSD ≤ 2.0%. jneonatalsurg.comjpionline.org |

| LOD | Lowest amount of analyte that can be detected. | Signal-to-Noise ratio of 3:1. |

| LOQ | Lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. researchgate.net |

| Robustness | Capacity to remain unaffected by small, but deliberate variations in method parameters. | System suitability parameters met under varied conditions (e.g., flow rate, pH). jpionline.org |

The selection and optimization of the stationary and mobile phases are critical for achieving effective separation in HPLC. For aromatic alcohols like this compound, reversed-phase (RP) chromatography is the most common approach. sielc.com

Stationary Phase: C18 (octadecylsilane) and C8 (octylsilane) columns are the most frequently used stationary phases for the analysis of related benzyl (B1604629) alcohol compounds due to their hydrophobicity, which allows for good retention and separation. jpionline.orgsigmaaldrich.com Column dimensions, such as 250 mm x 4.6 mm with a 5 µm particle size, are common for standard analytical applications. jpionline.org

Mobile Phase: The mobile phase typically consists of a mixture of an aqueous component (often a buffer like potassium dihydrogen phosphate) and an organic modifier such as acetonitrile (B52724) or methanol. jneonatalsurg.comjpionline.orgsielc.com The ratio of these components is optimized to achieve the desired retention time and resolution. For instance, a mobile phase for a related compound, benzyl alcohol, used a mixture of a pH 2.5 phosphate (B84403) buffer and methanol. jpionline.org Gradient elution, where the mobile phase composition is changed over the course of the analysis, may be employed to effectively separate compounds with different polarities, including the parent compound and its degradation products. researchgate.net

Table 2: Example HPLC System Parameters for Aromatic Alcohol Analysis

| Parameter | Condition |

|---|---|

| Column | C8 or C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile/Methanol and a buffered aqueous solution (e.g., phosphate buffer) |

| Flow Rate | 1.0 - 1.5 mL/min jpionline.orgdamascusuniversity.edu.sy |

| Column Temperature | Ambient or controlled (e.g., 30°C) jpionline.org |

| Injection Volume | 10 - 20 µL researchgate.netdamascusuniversity.edu.sy |

Gas Chromatography (GC)

GC methods are developed to ensure good resolution, peak shape, and sensitivity. The selection of an appropriate capillary column is crucial. For benzyl alcohol and similar compounds, columns with a non-polar or medium-polarity stationary phase, such as those with a 5% phenyl-methylpolysiloxane phase (e.g., DB-5 or HP-5), are commonly used. researchgate.net

Table 3: Typical GC System Parameters for Aromatic Alcohol Analysis

| Parameter | Condition |

|---|---|

| Column | HP-5, DB-5, or similar (e.g., 30 m x 0.25 mm x 0.25 µm) researchgate.netewai-group.com |

| Carrier Gas | Helium or Nitrogen researchgate.netrsc.org |

| Inlet Temperature | 250 - 260°C researchgate.netewai-group.com |

| Oven Program | Example: Start at 100°C, ramp at 10°C/min to 250-300°C researchgate.net |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 300°C (for FID) researchgate.net |

Spectroscopic Detection Methods

Spectroscopic detectors are commonly coupled with chromatographic systems to provide quantitative and qualitative information about the analytes as they are separated.

UV-Visible Detection in HPLC

For HPLC analysis, UV-Visible detection is the most common method for quantifying compounds that contain a chromophore, such as the benzene (B151609) ring in this compound. The selection of an appropriate detection wavelength is critical for achieving high sensitivity and specificity.

Based on its benzenoid structure, this compound is expected to have a UV absorbance maximum in the range of 260-280 nm. researchgate.net However, the optimal wavelength is determined experimentally by obtaining the UV spectrum of the pure compound. In practice, a single wavelength may be chosen for quantification. For instance, related compounds like benzyl alcohol have been detected at wavelengths such as 254 nm. jpionline.org In other cases, a lower wavelength like 210 nm might be used to detect both the active compound and certain impurities that may lack strong absorbance at higher wavelengths. researchgate.netjneonatalsurg.com The use of a photodiode array (PDA) detector is particularly advantageous as it can acquire the entire UV spectrum for each peak, which aids in peak identification and purity assessment. researchgate.net

Fluorescence Detection

While specific fluorescence data for this compound is not extensively documented in publicly available literature, the inherent spectroscopic properties of its parent compound, benzyl alcohol, provide a basis for its detection using fluorescence spectroscopy. Benzyl alcohol is known to be a fluorescent compound due to the aromatic phenyl ring, which acts as a chromophore.

The general principle involves exciting the molecule with ultraviolet (UV) light at its maximum absorption wavelength, causing it to move to a higher electronic state. As it returns to its ground state, it emits light at a longer, characteristic wavelength. This emitted light, or fluorescence, is then detected and quantified. For benzyl alcohol, the typical excitation and emission peaks are observed at approximately 259 nm and 282 nm, respectively.

The presence of substituents on the benzene ring, such as the chloro and ethyl groups in this compound, is expected to cause shifts in the excitation and emission maxima. These shifts, known as batochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths) shifts, are influenced by the electronic effects of the substituents. Therefore, the analytical method would require optimization to determine the specific wavelengths for maximum excitation and emission for this compound to ensure optimal sensitivity and selectivity. The intensity of the fluorescence emission is directly proportional to the concentration of the compound under controlled conditions, allowing for quantitative analysis.

Table 1: Spectroscopic Properties of Benzyl Alcohol

| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) |

| Benzyl Alcohol | ~259 | ~282 |

Determination of Partition Coefficients (Log P/Log D)

The partition coefficient (Log P) is a critical parameter that measures the lipophilicity or hydrophobicity of a compound. It is defined as the logarithm of the ratio of the concentration of a neutral (unionized) compound in a two-phase system of immiscible liquids, typically octan-1-ol and water.

Log P = log ( [Compound]octanol / [Compound]water )

For ionizable compounds, the distribution coefficient (Log D) is used, which is pH-dependent and accounts for the partitioning of both the ionized and unionized forms of the molecule. Since alcohols like this compound are very weak acids, their ionization is negligible across a wide pH range, and thus their Log D is effectively equal to their Log P in most physiological and environmental contexts.

Experimental determination of Log P is commonly performed using the shake-flask method, which is considered the gold standard. This involves dissolving the solute in a pre-saturated mixture of octan-1-ol and water, shaking the mixture until equilibrium is reached, and then measuring the concentration of the solute in each phase using a suitable analytical technique like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

While no experimentally determined Log P value for this compound is readily available, an estimation can be made by examining the values of structurally similar compounds. The addition of hydrophobic groups like chlorine and ethyl to the benzyl alcohol structure is expected to increase its lipophilicity and therefore its Log P value.

Table 2: Experimental and Calculated Log P Values of Related Benzyl Alcohols

| Compound | Log P Value | Type |

| Benzyl Alcohol | 1.10 | Experimental |

| 4-Chlorobenzyl alcohol | 1.96 | Calculated (XLogP3) |

| 4-Ethylbenzyl alcohol | 2.00 | Calculated (XLogP3) |

This table presents Log P values for compounds structurally related to this compound to illustrate the effect of substituents on lipophilicity. The value for this compound is predicted to be higher than that of these precursors due to the combined hydrophobic contributions of both the chloro and ethyl groups.

Environmental and Metabolic Considerations

Chemical Degradation Pathways in Environmental Matrices

No specific data is available in the reviewed scientific literature regarding the chemical degradation pathways of 4-Chloro-3-ethylbenzyl alcohol in various environmental matrices such as soil, water, or air.

Metabolism in Biological Systems

Information regarding the metabolic processes of this compound in any biological system is not currently available in the public scientific domain.

Ecotoxicological Implications

There is no specific information available concerning the ecotoxicological effects of this compound on aquatic or terrestrial organisms.

Applications As Chemical Intermediates

Precursor in the Synthesis of Pharmaceuticals

Role in the Production of Agrochemicals

The synthesis of various agrochemicals, including herbicides, insecticides, and fungicides, often involves chlorinated aromatic intermediates. These intermediates are crucial for building the molecular framework of the active ingredients. However, a specific role for 4-Chloro-3-ethylbenzyl alcohol in the production of commercial or developmental agrochemicals is not explicitly documented in the reviewed scientific and patent literature.

Utility in Material Science and Polymer Chemistry

Benzyl (B1604629) alcohol and its derivatives can be employed in material science and polymer chemistry, for instance, as monomers or modifying agents in the synthesis of polyesters and other polymers. The functional groups on this compound could theoretically be utilized to impart specific properties such as flame retardancy (due to the chlorine atom) or to modify the polymer backbone. Nevertheless, there is no specific information available in the current literature that documents the use of this compound in these applications.

Applications in Synthetic Spice and Dye Industries

The structural motif of substituted benzyl alcohols is found in some fragrance and dye molecules. The specific substitution pattern of this compound could potentially lead to derivatives with unique coloristic or olfactory properties. However, there is no readily available information to suggest its current use as an intermediate in the synthetic spice or dye industries.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C9H11ClO achemblock.com |

| Molecular Weight | 170.64 g/mol achemblock.com |

| IUPAC Name | (4-chloro-3-ethylphenyl)methanol achemblock.com |

| CAS Number | 1314929-17-3 achemblock.com |

| SMILES | CCC1=C(Cl)C=CC(CO)=C1 achemblock.com |

| Appearance | Not specified |

| Boiling Point | Not specified |

| Melting Point | Not specified |

| Solubility | Not specified |

Spectroscopic Data

| Technique | Data |

| ¹H NMR | No data available for this compound. For the related compound 4-ethylbenzyl alcohol (in CDCl3), typical shifts are observed for aromatic, methylene (B1212753), and ethyl protons. chemicalbook.com |

| ¹³C NMR | No data available for this compound. For the related compound benzyl alcohol (in CDCl3), characteristic peaks appear for the aromatic carbons and the methylene carbon. rsc.org |

| Mass Spectrometry | No data available for this compound. The mass spectrum of the related compound 4-chlorobenzyl alcohol shows characteristic fragmentation patterns. nih.gov |

| Infrared (IR) Spectroscopy | No data available for this compound. The IR spectrum of the related compound 4-chlorobenzyl alcohol exhibits characteristic absorption bands for the O-H and C-O stretching vibrations of the alcohol group, as well as bands associated with the aromatic ring and the C-Cl bond. nist.gov |

Advanced Research and Future Perspectives

Exploration of Novel Synthetic Strategies and Biocatalysis

The synthesis of substituted benzyl (B1604629) alcohols like 4-Chloro-3-ethylbenzyl alcohol is undergoing a shift towards greener and more efficient methodologies. Traditional methods often involve multi-step processes with harsh reagents. Current research is focused on developing novel catalytic systems that are both environmentally benign and highly selective.

Novel Synthetic Approaches:

Green Chemistry: A significant push is being made to replace toxic solvents and reagents with sustainable alternatives. acs.org Recent studies have demonstrated the use of iron(II/III) chloride in propylene (B89431) carbonate, a green and recyclable solvent, for the etherification of benzyl alcohols, a reaction class relevant to the derivatization of the subject compound. acs.orgnih.gov This approach minimizes waste, producing only water as a byproduct, and boasts a high atom economy. acs.org

C-H Activation: Direct C-H activation of toluene (B28343) and its derivatives is being explored as a more atom-economical route to benzyl groups, avoiding the need for pre-functionalized starting materials. researchgate.net

Metal-Free Radical Coupling: Innovative pathways for synthesizing derivatives of benzyl alcohols are being developed under transition-metal-free conditions. nih.gov For instance, the β-alkylation of one aromatic alcohol with another has been achieved using t-BuONa, which acts as both a base and a radical initiator. nih.gov

Biocatalysis:

Enzymatic synthesis represents a frontier in the production of chiral and highly specific benzyl alcohol derivatives. researchgate.net

Enzymatic Hydroxylation: Cytochrome P450 enzymes are being investigated for their ability to perform enantioselective benzylic hydroxylation, offering a green route to valuable chiral benzyl alcohols. researchgate.net

Dehalogenases: The potential use of dehalogenases to substitute a hydroxyl group with a halogen offers another enzymatic pathway for creating halogenated benzyl alcohols. researchgate.net

| Synthetic Strategy | Key Features | Potential Advantages for this compound |

| Green Catalysis | Use of non-toxic catalysts (e.g., iron salts) and green solvents (e.g., propylene carbonate). acs.orgnih.gov | Reduced environmental impact, lower cost, improved safety. acs.org |

| C-H Activation | Direct functionalization of C-H bonds, avoiding pre-activated substrates. researchgate.net | Increased atom economy, shorter synthetic routes. researchgate.net |

| Biocatalysis | Use of enzymes (e.g., lipases, P450s) for high selectivity and mild reaction conditions. researchgate.netbeilstein-journals.org | High enantioselectivity for chiral derivatives, environmentally friendly. researchgate.net |

Comprehensive Structure-Activity Relationship (SAR) Studies for Targeted Therapies

Understanding the relationship between the molecular structure of this compound and its biological activity is crucial for designing more potent and selective therapeutic agents. drugdesign.org SAR studies involve systematically modifying the structure of the lead compound and evaluating the impact on its biological effect. collaborativedrug.com

For substituted benzyl alcohols, key modifications often focus on:

Ring Substituents: The nature, position, and size of substituents on the benzene (B151609) ring can significantly influence activity. For this compound, the chlorine and ethyl groups are critical determinants of its physicochemical properties and biological interactions.

Hydroxyl Group: The benzylic alcohol moiety is a key functional group that can participate in hydrogen bonding with biological targets. drugdesign.org

SAR studies on related compounds have shown that even small changes, such as altering the position of a halogen or the length of an alkyl chain, can lead to substantial differences in biological activity. nih.gov For instance, in a study of benzyl alcohol derivatives, the addition of the Hammett sigma constant (a measure of electronic effects) as a descriptor significantly improved the predictability of quantitative structure-activity relationship (QSAR) models. nih.gov These studies are essential for optimizing the therapeutic potential of this compound and its derivatives for targeted therapies. collaborativedrug.comnih.gov

Development of Advanced Analytical Techniques for Trace Analysis

The detection and quantification of this compound, especially at trace levels in complex matrices like environmental or biological samples, requires sophisticated analytical techniques.

High-Performance Liquid Chromatography (HPLC): HPLC is a robust and widely used method for the analysis of benzyl alcohol and its derivatives. helixchrom.com Reversed-phase HPLC, often coupled with a Diode-Array Detector (DAD), allows for the separation and quantification of impurities in technical-grade materials. oup.comresearchgate.net The development of mixed-mode columns, which utilize both reversed-phase and ion-exchange mechanisms, can provide comprehensive separation of complex mixtures. helixchrom.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for both qualitative and quantitative analysis of volatile and semi-volatile compounds like benzyl alcohol. ewai-group.com It offers high sensitivity and specificity, making it suitable for trace analysis. osha.gov The use of selective ion monitoring (SIM) mode can further enhance sensitivity for detecting low concentrations. ewai-group.com

The table below summarizes key parameters for these analytical methods.

| Analytical Technique | Detector | Key Advantages | Application |

| HPLC | DAD, UV | Robustness, versatility for various polarities. helixchrom.comoup.com | Purity analysis, quantification in pharmaceutical and cosmetic formulations. helixchrom.comresearchgate.net |

| GC-MS | Mass Spectrometer | High sensitivity, high specificity, structural elucidation. ewai-group.com | Trace analysis in environmental samples, impurity profiling. oup.comosha.gov |

Future developments will likely focus on improving detection limits, reducing sample preparation time, and developing portable analytical devices for on-site analysis.

Investigation of Synergistic Effects in Biological Applications

The potential for this compound to act synergistically with other compounds is an area of growing interest. Synergism occurs when the combined effect of two or more agents is greater than the sum of their individual effects. In a therapeutic context, this can lead to enhanced efficacy and potentially lower required doses, reducing side effects.

Research into the synergistic effects of benzyl alcohol derivatives often involves combining them with known therapeutic agents to assess any enhancement in activity. For example, in the field of antiparasitic treatments, benzyl alcohol itself has a mechanism of action that could potentially be complemented by other active ingredients. Exploring these combinations for this compound could unlock new therapeutic applications.

In Silico Modeling and Machine Learning for Property Prediction

Computational approaches are becoming indispensable in chemical research and drug discovery. In silico modeling and machine learning offer powerful tools to predict the properties of molecules like this compound, saving significant time and resources compared to experimental methods. nih.govnih.gov

Quantitative Structure-Property Relationship (QSPR): QSPR models establish a mathematical relationship between the chemical structure of a compound and its physicochemical properties. figshare.com These models can predict properties such as boiling point, water solubility, and partition coefficient based on molecular descriptors. nih.gov

Machine Learning: Modern machine learning algorithms can be trained on large datasets of chemical information to build highly accurate predictive models. nih.govfigshare.com These models can be used to forecast a wide range of properties, including biological activity and potential toxicity, guiding the synthesis of new derivatives with desired characteristics. nih.govresearchgate.net

The development of open-source QSPR and machine learning workflows allows for the rapid estimation of physicochemical properties, which is crucial for modeling environmental fate and exposure potential. nih.govnih.gov

Pharmacokinetic and Pharmacodynamic Profiling

For any compound with therapeutic potential, understanding its pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) profiles is essential.

Pharmacokinetics (PK): This involves studying the absorption, distribution, metabolism, and excretion (ADME) of this compound. Benzyl alcohol itself is known to be metabolized to benzoic acid. epa.gov The specific metabolic pathways for this compound would need to be investigated to understand its fate in the body. For instance, studies on 2-chlorobenzyl alcohol in rats identified several urinary metabolites, including 2-chlorohippuric acid and 2-chlorobenzoic acid. sigmaaldrich.com

Pharmacodynamics (PD): This focuses on the mechanism of action of the compound at the molecular level. Identifying the specific biological targets of this compound and characterizing the dose-response relationship are key objectives of PD studies. The interaction of benzyl alcohol with other drugs has been noted, where it can increase the central nervous system depressant activities of certain substances. drugbank.com

Comprehensive PK/PD profiling is a critical step in the preclinical development of any potential therapeutic agent derived from this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-chloro-3-ethylbenzyl alcohol, and how can reaction efficiency be validated?

- Methodology : A common approach involves nucleophilic substitution using 4-chloro-3-ethylbenzyl chloride with a hydroxyl donor (e.g., NaOH or KOH) in ethanol under reflux. Catalytic bases like anhydrous K₂CO₃ (50 mmol) can enhance yield, as demonstrated in analogous benzyl alcohol syntheses . Reaction completion is monitored via color change or analytical techniques like thin-layer chromatography (TLC). Post-reaction, cold ethanol washing and recrystallization improve purity (>98% GC) .

- Validation : Use GC-MS/MS to confirm product identity and purity, as described for structurally similar chlorinated benzyl alcohols .

Q. How can researchers characterize the physicochemical properties of this compound?

- Key Properties :

- Melting Point : Expected range 69–72°C (based on 4-chlorobenzyl alcohol analogs) .

- Solubility : Likely soluble in ethanol and water (similar to 4-hydroxybenzyl alcohol) .

- Molecular Weight : ~170.63 g/mol (calculated from C₉H₁₁ClO).

Q. What are the best practices for handling and storing this compound in laboratory settings?

- Storage : Keep in airtight containers at 2–8°C to prevent oxidation or hydrolysis. Avoid contact with acid chlorides or anhydrides .

- Safety : While not classified as hazardous, use fume hoods during synthesis to mitigate inhalation risks, as recommended for benzyl alcohol derivatives .

Advanced Research Questions

Q. How do steric and electronic effects of the chloro and ethyl substituents influence reaction mechanisms in this compound synthesis?

- Mechanistic Insight : The chloro group acts as an electron-withdrawing meta-director, while the ethyl group introduces steric hindrance, potentially slowing nucleophilic substitution. Computational modeling (e.g., DFT) can predict reaction pathways and transition states .

- Experimental Validation : Compare reaction rates with analogs (e.g., 4-chloro-3-methylbenzyl alcohol) using kinetic studies .

Q. How can researchers identify and mitigate byproducts in this compound synthesis?

- Common Byproducts :

- Chlorinated derivatives : Formed via incomplete substitution or over-reaction.

- Ethyl-bridged dimers : Possible under high-temperature conditions.

Q. How should contradictory solubility or stability data for this compound be resolved?

- Approach :

Cross-reference data from authoritative sources (e.g., PubChem, ECHA) .

Conduct systematic solubility tests in polar/non-polar solvents under controlled conditions.

Perform accelerated stability studies (40°C/75% RH for 6 months) to assess degradation pathways .

Q. What advanced analytical techniques are suitable for studying the stability of this compound under reactive conditions?

- Tools :

- LC-QTOF-MS : Detects degradation products at trace levels.

- ATR-FTIR : Monitors functional group changes during thermal stress.

- X-ray crystallography : Resolves crystal structure to predict stability .

Q. How can computational modeling predict the biological or chemical interactions of this compound?

- Methods :

- Molecular docking : Simulate binding affinity with enzymes (e.g., oxidoreductases).

- QSAR models : Correlate substituent effects with bioactivity using PubChem data .

Q. What pharmacological screening strategies are recommended for this compound?

- Assays :

- Antioxidant activity : DPPH radical scavenging assay .

- Enzyme inhibition : Test against cytochrome P450 isoforms via fluorometric kits.

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) .

Data Contradiction Analysis Framework

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.